

Application Notes and Protocols for (Z)-MDL 105519 in Cultured Neuron Preparations

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Compound of Interest

Compound Name: (Z)-MDL 105519

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of **(Z)-MDL 105519**, a potent and selective antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor, in cultured neuron preparations.

(Z)-MDL 105519, with the chemical name (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is a valuable tool for investigating the role of NMDA receptors in neuronal function and pathology. It acts as a non-competitive antagonist with respect to NMDA and its effects can be reversed by D-serine.^{[1][2]} This document outlines its mechanism of action, provides key quantitative data, and details experimental protocols for its application in neuroprotection assays, electrophysiological recordings, and calcium imaging studies.

Mechanism of Action

(Z)-MDL 105519 selectively binds to the glycine co-agonist site on the GluN1 subunit of the NMDA receptor.^{[1][2]} The binding of a co-agonist, either glycine or D-serine, is a prerequisite for the glutamate-mediated opening of the NMDA receptor ion channel. By occupying this site, **(Z)-MDL 105519** prevents the conformational changes necessary for channel activation, thereby inhibiting ion flux, primarily of Ca²⁺ and Na⁺, into the neuron. This inhibitory action makes it a powerful tool for studying NMDA receptor-mediated processes such as synaptic plasticity, excitotoxicity, and neuronal signaling.

Data Presentation

The following tables summarize the quantitative data for **(Z)-MDL 105519** from various in vitro studies.

Table 1: Binding Affinity of **(Z)-MDL 105519**

Parameter	Value	Preparation	Reference
K _i ([³ H]glycine binding)	10.9 nM	Rat brain membranes	[3]
K _e ([³ H]glycine binding)	4.9 nM	Rat cortical membranes	[4]
K _e ([³ H]MDL 105519 binding)	3.77 nM	Rat brain membranes	[5]
K _e ([³ H]MDL 105519 binding)	1.8 nM	Homomeric NMDA-NR1a receptors	[6]
K _e ([³ H]MDL 105519 binding)	2.5 nM	Adult rodent forebrain	[7]
K _e ([³ H]MDL 105519 binding)	3.73 ± 0.43 nM	Pig cortical brain membranes	[8][9]
B _{max} ([³ H]MDL 105519 binding)	12.1 pmol/mg protein	Rat brain membranes	[5]
B _{max} ([³ H]MDL 105519 binding)	370 fmol/mg protein	Homomeric NMDA-NR1a receptors	[6]
B _{max} ([³ H]MDL 105519 binding)	3030 ± 330 fmol/mg protein	Pig cortical brain membranes	[8][9]

Table 2: Inhibitory Potency of **(Z)-MDL 105519**

Assay	IC ₅₀	Preparation	Reference
NMDA-induced currents	0.14 - 13.8 μM	Cultured hippocampal neurons	[4]
[³ H]MDL-105,519 displacement	90 nM - 3.6 μM	Rat cortical membranes	[4]

Experimental Protocols

Preparation of (Z)-MDL 105519 Stock Solution

(Note: Specific solubility and stability data for (Z)-MDL 105519 in cell culture media is not readily available. The following is a general protocol based on common practices for similar compounds. Optimization may be required.)

- **Solvent Selection:** Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of (Z)-MDL 105519.[5][10][11] Use anhydrous, cell culture grade DMSO.
- **Stock Concentration:** Prepare a 10 mM stock solution of (Z)-MDL 105519 in DMSO. For a molecular weight of 376.19 g/mol, dissolve 3.76 mg of (Z)-MDL 105519 in 1 mL of DMSO.
- **Dissolution:** To aid dissolution, gently vortex the solution and/or sonicate in a water bath for short intervals.
- **Storage:** Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years). Protect from light.
- **Final Concentration in Media:** When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally ≤0.1% (v/v), to avoid solvent-induced cytotoxicity.[5][12] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Neuroprotection Assay (LDH Release Assay)

This protocol assesses the ability of **(Z)-MDL 105519** to protect cultured neurons from excitotoxicity induced by NMDA or glutamate.

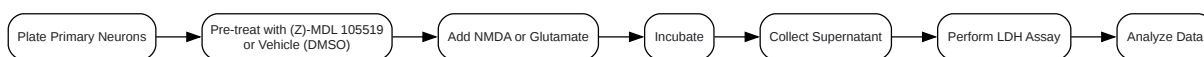
Materials:

- Primary neuronal cultures (e.g., cortical or hippocampal neurons) plated in 96-well plates.
- **(Z)-MDL 105519** stock solution (10 mM in DMSO).
- NMDA or L-glutamic acid.
- Lactate Dehydrogenase (LDH) cytotoxicity assay kit.
- Culture medium.
- Phosphate-buffered saline (PBS).

Protocol:

- Cell Culture: Culture primary neurons to the desired density and maturity.
- Pre-treatment with **(Z)-MDL 105519**:
 - Prepare working solutions of **(Z)-MDL 105519** in pre-warmed culture medium at various concentrations (e.g., 0.1, 1, 10 μ M).
 - Remove the existing medium from the neuronal cultures and replace it with the medium containing **(Z)-MDL 105519** or vehicle control.
 - Pre-incubate the cells for a specific duration (e.g., 30-60 minutes) at 37°C in a CO₂ incubator. The optimal pre-incubation time should be determined empirically.
- Induction of Excitotoxicity:
 - Prepare a solution of NMDA (e.g., 100 μ M) or glutamate (e.g., 50 μ M) in culture medium.
 - Add the excitotoxic agent to the wells already containing **(Z)-MDL 105519** or vehicle.

- Incubate for the desired period (e.g., 20 minutes for high concentrations of agonist or up to 24 hours for lower concentrations).
- LDH Assay:
 - After the incubation period, collect the cell culture supernatant.
 - Perform the LDH assay according to the manufacturer's instructions. This typically involves transferring the supernatant to a new 96-well plate and adding the reaction mixture.
 - Measure the absorbance at the recommended wavelength (usually 490 nm).
- Data Analysis:
 - Determine the amount of LDH release for each condition.
 - Include control wells for:
 - Untreated cells (spontaneous LDH release): Represents baseline cell death.
 - Vehicle + Excitotoxin: Represents maximum excitotoxicity.
 - Lysis control (maximum LDH release): Treat some wells with the lysis buffer provided in the kit to determine the total LDH content.
 - Calculate the percentage of neuroprotection afforded by **(Z)-MDL 105519**.



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LDH Assay Workflow for Neuroprotection.

Electrophysiological Recordings (Whole-Cell Patch-Clamp)

This protocol is for assessing the effect of **(Z)-MDL 105519** on NMDA receptor-mediated currents in cultured neurons.

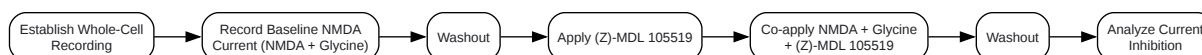
Materials:

- Cultured neurons on coverslips.
- **(Z)-MDL 105519** stock solution (10 mM in DMSO).
- External solution (aCSF) containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
- Internal solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP, pH 7.2.
- NMDA and glycine.
- Patch-clamp rig with amplifier, micromanipulator, and perfusion system.

Protocol:

- Preparation:
 - Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
 - Prepare working solutions of **(Z)-MDL 105519** in the external solution. A range of concentrations (e.g., 100 nM to 10 μM) should be tested.
- Recording:
 - Establish a whole-cell patch-clamp recording from a neuron.
 - Hold the neuron at a negative potential (e.g., -70 mV) to maintain the Mg²⁺ block of NMDA receptors or at a positive potential (e.g., +40 mV) to relieve it.
- Application of Agonists and Antagonist:

- Obtain a baseline recording of NMDA receptor-mediated currents by applying a solution containing NMDA (e.g., 30 μ M) and glycine (e.g., 10 μ M).
- Wash out the agonists.
- Perfuse the chamber with the external solution containing the desired concentration of **(Z)-MDL 105519** for a pre-incubation period (e.g., 2-5 minutes).
- Co-apply the NMDA/glycine solution along with **(Z)-MDL 105519** and record the current.
- Wash out all compounds to assess reversibility.
- Data Analysis:
 - Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of **(Z)-MDL 105519**.
 - Calculate the percentage of inhibition for each concentration of the antagonist.
 - Construct a dose-response curve to determine the IC_{50} .



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Electrophysiology Workflow.

Calcium Imaging

This protocol measures changes in intracellular calcium concentration ($[Ca^{2+}]_i$) in response to NMDA receptor activation and its inhibition by **(Z)-MDL 105519**.

Materials:

- Cultured neurons on glass-bottom dishes or coverslips.
- **(Z)-MDL 105519** stock solution (10 mM in DMSO).

- Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
- Pluronic F-127.
- Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer.
- NMDA and glycine.
- Fluorescence microscope with an appropriate filter set and a camera for time-lapse imaging.

Protocol:

- Dye Loading:
 - Prepare a loading solution of the calcium indicator dye in HBSS (e.g., 2-5 μ M Fura-2 AM or Fluo-4 AM) with a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
 - Incubate the neurons in the loading solution for 30-45 minutes at 37°C.
 - Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification of the AM ester (approximately 20-30 minutes).
- Imaging:
 - Mount the dish/cover slip on the microscope stage.
 - Acquire a baseline fluorescence signal.
- Stimulation and Inhibition:
 - Perfuse the cells with HBSS containing a specific concentration of **(Z)-MDL 105519** or vehicle for a pre-incubation period (e.g., 5-10 minutes).
 - Stimulate the neurons by adding a solution of NMDA (e.g., 30 μ M) and glycine (e.g., 10 μ M) in the continued presence of **(Z)-MDL 105519** or vehicle.
 - Record the changes in fluorescence intensity over time.

- Data Analysis:
 - Quantify the change in fluorescence intensity ($\Delta F/F_0$) for each cell or region of interest.
 - Compare the amplitude of the calcium response in the presence and absence of **(Z)-MDL 105519**.
 - Determine the dose-dependent inhibition of the NMDA-induced calcium influx by **(Z)-MDL 105519**.

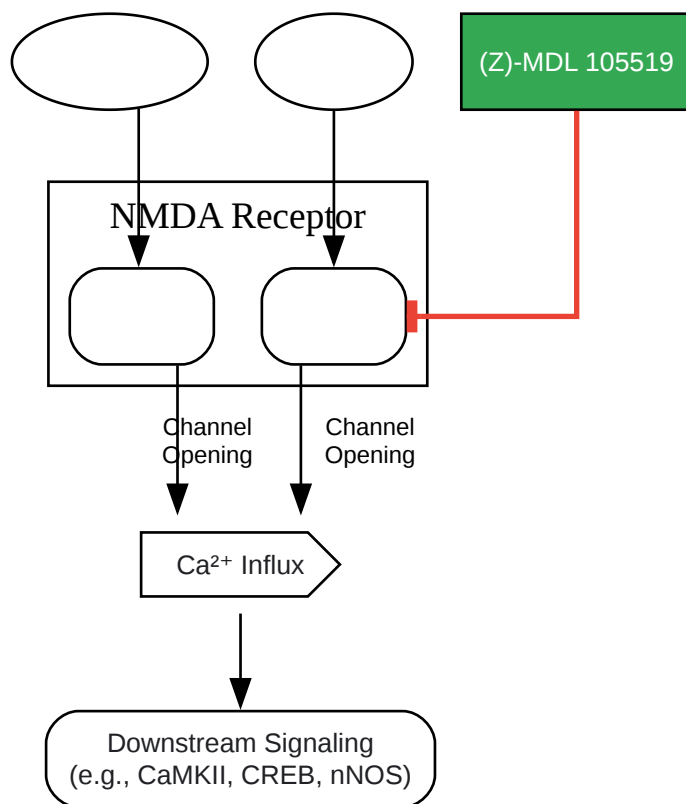


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Calcium Imaging Workflow.

Signaling Pathway

(Z)-MDL 105519 inhibits the canonical NMDA receptor signaling pathway at its inception by preventing ion channel opening.



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